molecular formula C23H22ClNO4S2 B7727264 MFCD06258752

MFCD06258752

Cat. No.: B7727264
M. Wt: 476.0 g/mol
InChI Key: WXXKUXBYPDFMKT-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06258752 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06258752 typically involves a multi-step process that includes the following key steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. Common conditions include temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres.

    Catalysts and Solvents: Catalysts and solvents play a crucial role in the synthesis. Common catalysts include transition metals like palladium or platinum, while solvents such as ethanol or dichloromethane are frequently used.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

MFCD06258752 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD06258752 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe or drug candidate.

    Medicine: Investigated for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD06258752 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in a biochemical assay or therapeutic application.

Properties

IUPAC Name

6-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4S2/c24-18-9-5-17(6-10-18)15-29-19-11-7-16(8-12-19)14-20-22(28)25(23(30)31-20)13-3-1-2-4-21(26)27/h5-12,14H,1-4,13,15H2,(H,26,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXKUXBYPDFMKT-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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